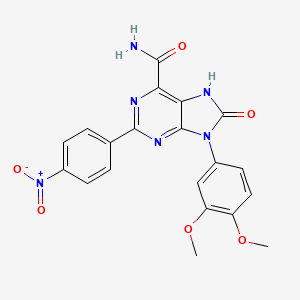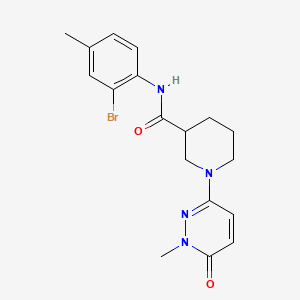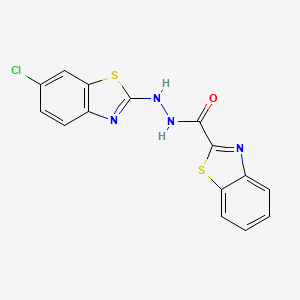
2-(Methylethyl)-1-(phenylethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12 .
Synthesis Analysis
Benzimidazoles can be synthesized using several methods. One common method involves the condensation of o-phenylenediamine with a carboxylic acid . Another method involves the oxidative cyclization of o-phenylenediamine .Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring attached to an imidazole ring .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
Benzimidazoles are generally solid at room temperature. They are relatively stable compounds, but their stability can be affected by the presence of functional groups. They are weakly basic and can form salts with acids .Applications De Recherche Scientifique
Synthesis of Benzimidazole Derivatives
Benzimidazole derivatives are synthesized using various methods. One such method involves the use of a metal-organic framework (MOF) as an efficient oxidant-free heterogeneous catalyst . The substrate is adsorbed on the MOF surface through electron-deficient Ti4+ sites, initiating the reaction . This method has a broad substrate scope and high reusability, making it attractive for the synthesis of a wide range of medicinally active benzimidazole derivatives .
Pharmaceutical Applications
Benzimidazole derivatives, including “2-(Methylethyl)-1-(phenylethyl)benzimidazole”, are considered important heterocyclic motifs that show a wide range of pharmaceutical applications . They have been found to have antimicrobial, antiviral, antitumor, anti-inflammatory, and antiprotozoal properties . They also play a crucial role in the treatment of ulcers, as an antihelminth and antihistamine agent .
Sustainable Catalytic Synthesis
Research is being directed towards the sustainable catalytic synthesis of benzimidazole . A novel approach for the synthesis of benzimidazole and its derivatives involves the use of engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as a sustainable heterogeneous catalyst . This method produces a clean reaction profile with excellent yields in a shorter time under the umbrella of green chemistry .
Photoredox-Catalyzed Cascade Annulation
A photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides has been developed . This process results in the formation of a variety of benzothiophenes and benzoselenophenes in moderate to good yields at ambient temperature .
Mécanisme D'action
The mechanism of action of benzimidazoles depends on their specific chemical structure and the context in which they are used. For example, some benzimidazoles are used as anthelmintic drugs. These drugs work by binding to the protein tubulin, inhibiting its polymerization into microtubules and thus disrupting the function of microtubules in the cells of parasites .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-phenylethyl)-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-13(2)18-19-16-11-7-8-12-17(16)20(18)14(3)15-9-5-4-6-10-15/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVKKDNIHTOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylethyl)-1-(phenylethyl)benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)
![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)

![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
![1H-Pyrrole-2-carboxylic acid,5-[4-(trifluoromethyl)phenyl]-](/img/structure/B2586943.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)
![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)
